Inerminoside A1

Description

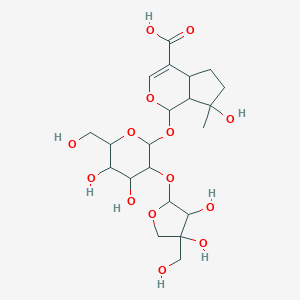

Inerminoside A1 is an iridoid glycoside isolated from Clerodendrum inerme (Verbenaceae family), a plant traditionally used for its antibacterial, hepatoprotective, and neuroprotective properties . Structurally, it belongs to the cycloenol ether glycoside subclass, characterized by a fused cyclopentane-pyran ring system with sugar moieties.

Properties

CAS No. |

155656-95-4 |

|---|---|

Molecular Formula |

C5H6N4O2S |

Molecular Weight |

508.5 g/mol |

IUPAC Name |

1-[3-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-hydroxy-7-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid |

InChI |

InChI=1S/C21H32O14/c1-20(29)3-2-8-9(16(27)28)5-31-17(11(8)20)35-18-14(13(25)12(24)10(4-22)33-18)34-19-15(26)21(30,6-23)7-32-19/h5,8,10-15,17-19,22-26,29-30H,2-4,6-7H2,1H3,(H,27,28) |

InChI Key |

AMVJBPWDFCUNOH-UHFFFAOYSA-N |

SMILES |

CC1(CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(CO4)(CO)O)O)O |

Canonical SMILES |

CC1(CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(CO4)(CO)O)O)O |

Synonyms |

2'-O-(beta-D-apiofuranosyl)mussaenosidic acid inerminoside A1 |

Origin of Product |

United States |

Chemical Reactions Analysis

Structural Characterization

Inerminoside A1 is identified as a 2'-O-(β-D-apiofuranosyl)-mussaenosidic acid . Its structure includes:

-

A mussaenosidic acid core (a monoterpene-derived iridoid).

-

A β-D-apiofuranosyl substituent at the 2'-O position.

Key Functional Groups:

| Group | Position | Role in Reactivity |

|---|---|---|

| Glycosidic bond | C-1 of apiofuranose | Susceptible to acid/base hydrolysis |

| Carboxylic acid | Mussaenosidic core | Participates in esterification/decarboxylation |

| Hydroxyl groups | Multiple positions | Sites for oxidation or glycosylation |

Hydrolysis Reactions:

-

Acidic Hydrolysis : Cleavage of the glycosidic bond yields apiofuranose and mussaenosidic acid .

-

Enzymatic Hydrolysis : β-glucosidases may target the apiofuranosyl linkage, though specificity remains unconfirmed.

Oxidation Reactions:

-

Hydroxyl groups on the apiofuranosyl moiety may undergo oxidation to form ketones or carboxylic acids under strong oxidizing agents (e.g., KMnO₄).

Biosynthetic Origins

This compound is biosynthesized via the iridoid pathway , common in Clerodendrum species:

-

Geranyl pyrophosphate cyclizes to form iridodial .

-

Oxidative modifications introduce hydroxyl and carboxyl groups.

Thermal Stability:

pH-Dependent Reactions:

| pH Range | Observed Behavior |

|---|---|

| < 3 | Glycosidic bond hydrolysis accelerates |

| 7–9 | Stable; minimal degradation |

| > 10 | Ester saponification likely |

Research Gaps and Limitations

-

Mechanistic Studies : Detailed kinetic data for hydrolysis/oxidation are absent.

-

Biological Reactivity : Interaction with metabolic enzymes (e.g., cytochrome P450) remains unstudied.

Comparison with Similar Compounds

Inerminoside C

Structural Similarities and Differences

- Both Inerminoside A1 and Inerminoside C are iridoid glycosides isolated from Clerodendrum inerme .

- Inerminoside C exhibits a molecular ion peak at m/z 673.2788 ([M–H]⁻), suggesting a larger molecular weight compared to this compound, though the exact formula of the latter is unspecified .

- Key fragmentation patterns differ: Inerminoside C undergoes ester bond cleavage to yield fragments at m/z 505.1563 and 158.0351, whereas this compound’s fragmentation profile remains unreported in the evidence .

Pharmacological Contrast

Melittoside and Monomelittoside

Structural Context

- Melittoside and Monomelittoside are simpler iridoid glycosides also found in Clerodendrum inerme .

Functional Overlap and Divergence

- Melittoside and Monomelittoside are implicated in antimicrobial activities, aligning with the broader pharmacological profile of Clerodendrum inerme extracts .

- This compound’s unique bioactivity in motor tic modulation suggests divergent structure-activity relationships despite shared biosynthetic origins .

Sarasinoside A1

Structural and Functional Comparison

- Sarasinoside A1 (CAS: 114099-54-6) is a triterpenoid saponin with the formula C₆₂H₁₀₀N₂O₂₆ and a molecular weight of 1289.47 g/mol .

- Unlike this compound’s iridoid backbone, Sarasinoside A1 features a cholestane-derived aglycone linked to a complex oligosaccharide chain, highlighting functional versatility among glycosides .

- No direct pharmacological parallels are documented between Sarasinoside A1 and this compound in the evidence provided.

Comparative Data Table

Molecular weight inferred from *m/z 673.2788 ([M–H]⁻) .

Q & A

Q. How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy of this compound?

- Methodological Answer :

- ADME profiling : Assess bioavailability via Caco-2 permeability assays and hepatic microsomal stability tests.

- Metabolite identification : Use HR-MS/MS to detect phase I/II metabolites that may alter activity .

Guidance for Rigorous Research Design

- FINER Criteria : Ensure questions are Feasible (e.g., access to UPLC-MS), Interesting (address knowledge gaps in iridoid pharmacology), Novel (e.g., unexplored mechanisms), Ethical (comply with ABS Nagoya Protocol for plant sourcing), and Relevant (align with NIH natural product priorities) .

- PICO Framework : Define Population (e.g., specific cell lines), Intervention (this compound dosage), Comparison (positive controls like dexamethasone), and Outcome (e.g., IC50 values) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.